An In-depth Technical Guide to 3-Ethoxy-azetidine Oxalate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Ethoxy-azetidine Oxalate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among these, small, saturated heterocycles have garnered significant attention for their ability to introduce three-dimensionality and improve parameters such as metabolic stability and aqueous solubility. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif in drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique structural framework that can enhance binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive technical overview of 3-Ethoxy-azetidine oxalate, a versatile building block that leverages the advantageous properties of the azetidine core.
This document will delve into the fundamental properties of 3-Ethoxy-azetidine oxalate, including its chemical identity and physical characteristics. A detailed exploration of its synthesis will be provided, with a focus on a practical and efficient experimental protocol. Furthermore, this guide will cover the analytical characterization of this compound and explore its current and potential applications in the field of drug development, supported by insights into the broader role of azetidines in medicinal chemistry.
Core Properties of 3-Ethoxy-azetidine Oxalate
3-Ethoxy-azetidine oxalate is the oxalate salt of the parent compound, 3-ethoxy-azetidine. The formation of the oxalate salt is a common strategy to improve the handling, stability, and crystallinity of amine-containing compounds.
Chemical Identity
The fundamental details of 3-Ethoxy-azetidine oxalate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1187932-49-5 | [4] |
| Molecular Formula | C₇H₁₃NO₅ | [5] |
| Molecular Weight | 191.18 g/mol | [6] |
| Appearance | Off-white solid | |
| Purity | Typically ≥95% | [5] |
The structure of 3-Ethoxy-azetidine oxalate is depicted below:
Caption: Chemical structure of 3-Ethoxy-azetidine oxalate.
Synthesis of 3-Ethoxy-azetidine Oxalate: A Step-by-Step Protocol
The synthesis of 3-Ethoxy-azetidine oxalate is a two-stage process involving the formation of the free base, 3-ethoxy-azetidine, followed by its conversion to the oxalate salt. A highly efficient method for the synthesis of 3-substituted azetidines utilizes the ring-opening of 1-azabicyclo[1.1.0]butane (ABB).[7][8]
Part 1: Synthesis of 3-Ethoxy-azetidine Hydrochloride from 1-Azabicyclo[1.1.0]butane
This protocol is adapted from established methods for the synthesis of 3-substituted azetidines from 1-azabicyclo[1.1.0]butane.[7][8]
Experimental Protocol:
-
Preparation of 1-Azabicyclo[1.1.0]butane (ABB) Solution: A solution of 1-azabicyclo[1.1.0]butane in tetrahydrofuran (THF) is prepared from 2,3-dibromopropylamine hydrobromide by treatment with n-butyllithium at low temperatures, followed by co-distillation with THF.[9]
-
Ring-Opening Reaction: The freshly prepared THF solution of ABB is treated with ethanolic hydrogen chloride (HCl). This reaction proceeds via the opening of the strained bicyclic system to yield 3-ethoxy-azetidine hydrochloride.[7][8]
Caption: Synthesis workflow for 3-Ethoxy-azetidine hydrochloride.
Part 2: Preparation of 3-Ethoxy-azetidine Oxalate
The conversion of the hydrochloride salt or the free base to the oxalate salt can be achieved through a straightforward acid-base reaction.
Experimental Protocol:
-
Liberation of the Free Base (if starting from hydrochloride): 3-Ethoxy-azetidine hydrochloride is treated with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated to yield the free base, 3-ethoxy-azetidine.
-
Oxalate Salt Formation: The isolated 3-ethoxy-azetidine free base is dissolved in a suitable solvent, such as isopropanol. A solution of oxalic acid in the same solvent is then added dropwise with stirring.[10]
-
Isolation of the Product: The insoluble 3-Ethoxy-azetidine oxalate precipitates from the solution and can be collected by filtration. The resulting solid is then washed with a small amount of cold solvent and dried under vacuum to yield the final product.[10]
Analytical Characterization
The structural confirmation and purity assessment of 3-Ethoxy-azetidine oxalate are typically performed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not widely published, the expected NMR characteristics can be inferred from the known spectra of similar azetidine derivatives.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the protons on the azetidine ring. The chemical shifts and coupling constants of the azetidine protons are particularly informative for confirming the ring structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethoxy group and the three carbons of the azetidine ring, in addition to the signal for the oxalate carbonyl carbons.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for determining the purity of the compound and confirming its molecular weight.
Applications in Drug Discovery and Medicinal Chemistry
The azetidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates has been shown to confer a range of beneficial properties.[13]
Key Advantages of the Azetidine Moiety:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are crucial parameters for drug absorption and distribution.
-
Enhanced Metabolic Stability: The rigid azetidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Structural Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring provides a well-defined orientation for substituents, which can lead to increased binding affinity and selectivity for biological targets.[3]
3-Ethoxy-azetidine, as a 3-substituted azetidine, serves as a valuable building block for introducing this key scaffold into more complex molecules. The ethoxy group at the 3-position provides a handle for further functionalization or can itself participate in interactions with the target protein. The use of 3-substituted azetidines allows for the exploration of chemical space around a core molecule, a critical step in lead optimization.[14]
While specific examples of the direct use of 3-Ethoxy-azetidine oxalate in drug development are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Azetidine-containing compounds have shown promise in various therapeutic areas, including as anticancer, antibacterial, and anti-inflammatory agents.[13]
Safety and Handling
General Hazards of Oxalates:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Ethoxy-azetidine oxalate is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, leveraging the ring-opening of 1-azabicyclo[1.1.0]butane, provides an efficient route to this important intermediate. The incorporation of the 3-ethoxy-azetidine moiety into novel chemical entities offers a promising strategy for enhancing the physicochemical and pharmacokinetic properties of drug candidates. As the demand for sp³-rich, three-dimensional scaffolds continues to grow, the utility of 3-Ethoxy-azetidine oxalate in the design and synthesis of next-generation therapeutics is poised to expand.
References
- Okutani, M., et al. (2001). Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. HETEROCYCLES, 55(8), 1485-1502.
- Archibald, T. G., et al. (1999). Improved Synthesis of an Energetic Material, 1,3,3-Trinitroazetidine Exploiting 1-Azabicyclo[1.1.0]butane. Tetrahedron Letters, 40(43), 7633-7636.
- ChemInform. (2010). ChemInform Abstract: Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. ChemInform, 33(32).
- Sci-Hub. (n.d.). Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane.
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Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]
- Li, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(17), 11659-11671.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
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CP Lab Safety. (n.d.). 3-Ethoxy-azetidine oxalate, 95% Purity, C7H13NO5, 1 gram. Retrieved from [Link]
- Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13269-13286.
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Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Medline. (2019). Safety Data Sheet.
- Hleba, Y., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(17), 5225.
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PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]
- Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters.
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Ataman Kimya. (n.d.). OXALIC ACID DIETHYL ESTER. Retrieved from [Link]
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- Google Patents. (n.d.). EP0462244A1 - A process for preparing oxalic acid.
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Chemsrc. (n.d.). Sodium oxalate. Retrieved from [Link]
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